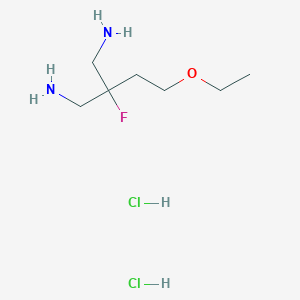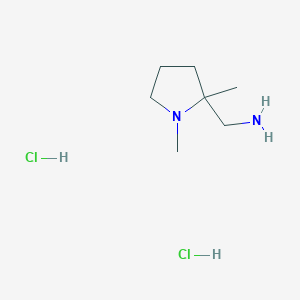
Metopimazine Sulfoxide
Descripción general
Descripción
Metopimazine Sulfoxide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Metopimazine Sulfoxide is a potent antagonist of the D2 and D3 dopamine receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition . This compound also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism .
Mode of Action
This compound interacts with its targets, primarily the D2 and D3 dopamine receptors, by binding to these receptors and blocking their activity . This antagonism of the dopamine receptors is thought to underlie its antiemetic and gastroprokinetic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 dopamine receptors, this compound can alter the signaling in this pathway, potentially reducing nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of D2 and D3 dopamine receptors. This can lead to changes in dopamine signaling, which can help to reduce symptoms of nausea and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s metabolism can be affected by the presence of certain enzymes in the liver . Additionally, factors such as the patient’s overall health, age, and other medications can also influence the drug’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Metopimazine Sulfoxide plays a significant role in biochemical reactions, particularly as a dopamine D2 receptor antagonist . It interacts with various enzymes and proteins, including liver amidase and aldehyde oxidase, which are involved in its metabolism . The interaction with these enzymes leads to the formation of Metopimazine acid, a major circulating metabolite in humans . Additionally, this compound does not interact with cytochrome P450 enzymes, which differentiates it from other dopamine antagonists .
Cellular Effects
This compound influences various cellular processes, particularly in the context of its antiemetic effects. It exerts its effects by antagonizing dopamine D2 receptors, which are involved in cell signaling pathways related to nausea and vomiting . This interaction affects gene expression and cellular metabolism, leading to reduced nausea and vomiting symptoms . The compound’s selective action on peripheral dopamine receptors minimizes central nervous system side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dopamine D2 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that trigger nausea and vomiting . Additionally, this compound has been shown to interact with adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors, contributing to its overall antiemetic and gastroprokinetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and forms quickly when Metopimazine is oxidized . Long-term studies have shown that this compound maintains its antiemetic properties without significant degradation
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces nausea and vomiting without significant adverse effects . At higher doses, toxic effects such as orthostatic hypotension and extrapyramidal symptoms have been observed . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
This compound is primarily metabolized by liver amidase, leading to the formation of Metopimazine acid . This metabolic pathway is predominant and involves minimal interaction with cytochrome P450 enzymes . The involvement of aldehyde oxidase in the formation of Metopimazine acid further underscores the unique metabolic profile of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . The compound is rapidly absorbed and distributed, with peak serum concentrations reached within 60 minutes after administration . Its distribution is primarily peripheral, minimizing central nervous system side effects .
Subcellular Localization
This compound is localized primarily in the cytosol and mitochondria of cells . This subcellular localization is influenced by its chemical structure and post-translational modifications . The presence of targeting signals directs this compound to specific cellular compartments, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
1-[3-[(5S)-2-methylsulfonyl-5-oxophenothiazin-10-yl]propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAXSKWQPPYTPV-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)[S@@](=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)


![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)




![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)




